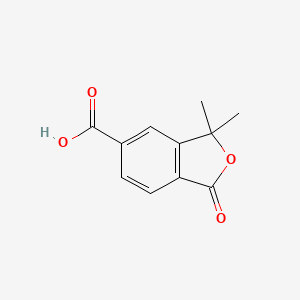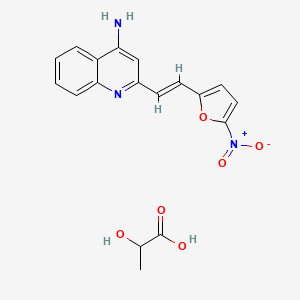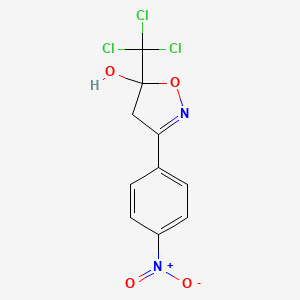
5-Isoxazolol, 4,5-dihydro-3-(4-nitrophenyl)-5-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with trichloromethyl ketone in the presence of hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can act as an electrophilic center. These interactions can lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl Trichloromethyl Sulfide: Similar in structure but contains a sulfur atom instead of the isoxazole ring.
3-(4-Nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of the isoxazole ring.
4-Nitrophenyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of the trichloromethyl group.
Uniqueness
3-(4-Nitrophenyl)-5-(trichloromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl and trichloromethyl groups within the isoxazole ring
Propriétés
Numéro CAS |
187812-02-8 |
|---|---|
Formule moléculaire |
C10H7Cl3N2O4 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H7Cl3N2O4/c11-10(12,13)9(16)5-8(14-19-9)6-1-3-7(4-2-6)15(17)18/h1-4,16H,5H2 |
Clé InChI |
JPCVPJHVOZRREG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


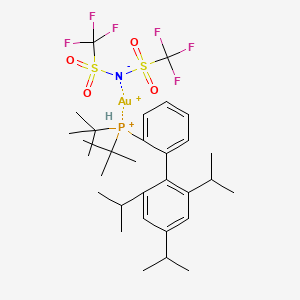
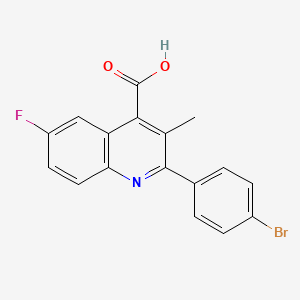
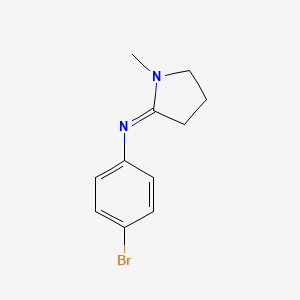
![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
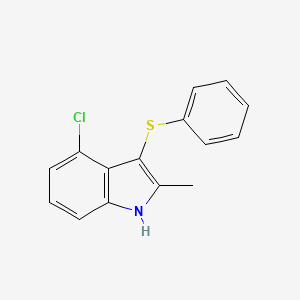
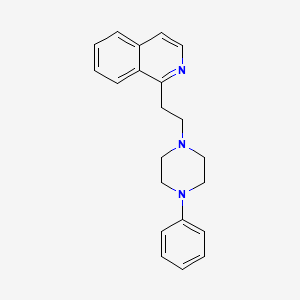
![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
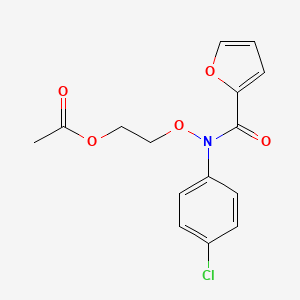
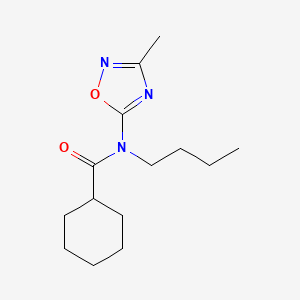
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
